B1191841 SAR103168

SAR103168

Cat. No.: B1191841
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor this compound may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.

Scientific Research Applications

Tyrosine Kinase Inhibition in Myeloid Leukemias

SAR103168 is identified as a tyrosine kinase inhibitor of the pyrido [2,3-d] pyrimidine subclass. It inhibits the kinase activities of the entire Src kinase family, Abl kinase, angiogenic receptor kinases (VEGFR1 and 2), Tie2, PDGF, FGFR1 and 3, and EGFR. This compound exhibits potent inhibition of Src downstream signaling pathways in acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cells, leading to reduced proliferation and induced apoptosis. It also demonstrates efficacy in animal models bearing human AML and CML tumors, making it a promising therapeutic agent for these leukemias (Bourrié et al., 2013).

Potential Antineoplastic Activity

This compound is also recognized as a multikinase inhibitor with potential antineoplastic activity. Its mechanism involves inhibiting the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5), a protein often upregulated in cancer cells and crucial in signal transduction pathways and the suppression of apoptosis. This property further underscores its potential in cancer treatment strategies (Definitions, 2020).

Phase I Trial in Refractory/Relapsed Acute Leukemia and Myelodysplastic Syndrome

A Phase I trial of this compound was conducted on patients with refractory/relapsed acute myeloid leukemia or high-risk myelodysplastic syndrome. The trial aimed to evaluate its safety and pharmacokinetics. Although the study was discontinued prior to reaching the maximum tolerated dose due to the unpredictable nature of drug exposure, this trial was an important step in understanding the drug's potential clinical applications (Roboz et al., 2015).

Properties

Appearance

Solid powder

synonyms

SAR103168;  SAR-103168;  SAR 103168.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.